molecular formula C9H11NO3 B2504014 1-Ethoxy-2-methyl-4-nitrobenzene CAS No. 70611-03-9

1-Ethoxy-2-methyl-4-nitrobenzene

Cat. No.: B2504014
CAS No.: 70611-03-9
M. Wt: 181.191
InChI Key: WCRAZURCVUSOIV-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is typically an amino-substituted benzene derivative.

    Reduction: The major product is an amino-substituted benzene derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

1-Ethoxy-2-methyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-2-methyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ethoxy and methyl groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved in its mechanism of action include electrophilic aromatic substitution and nucleophilic substitution reactions .

Comparison with Similar Compounds

1-Ethoxy-2-methyl-4-nitrobenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-ethoxy-2-methyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRAZURCVUSOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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